molecular formula C13H21N3O2S B3286129 Tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate CAS No. 820231-21-8

Tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate

Cat. No.: B3286129
CAS No.: 820231-21-8
M. Wt: 283.39 g/mol
InChI Key: FCQTZASBYBRYGM-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate” is an organic compound that belongs to the class of piperidinecarboxylic acids . It is also known as Crizotinib Impurity 2 and Crizotinib intermediates 2 .


Molecular Structure Analysis

The molecular formula of this compound is C13H21N3O2S . The structure of the compound includes a piperidine ring which bears a carboxylic acid group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 430.2±38.0 °C and a predicted density of 1.211±0.06 g/cm3 . It also has a melting point range of 114.0 to 118.0 °C .

Scientific Research Applications

Synthesis of Vandetanib

A pivotal application of Tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate is in the synthesis of Vandetanib, a therapeutic agent used in the treatment of certain types of cancer. The synthesis route involves multiple steps, including substitution, deprotection, and cyclization processes, highlighting the compound's utility in complex chemical synthesis for pharmaceutical development (W. Mi, 2015).

Asymmetric Synthesis of N-heterocycles

The compound also plays a crucial role in the asymmetric synthesis of N-heterocycles, serving as a building block in the creation of piperidines, pyrrolidines, and azetidines. These structures are fundamental to numerous natural products and pharmaceutical compounds, showcasing the chemical's versatility in enabling stereoselective synthesis (R. Philip et al., 2020).

Environmental Studies

Research into the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants provides an indirect application of related tert-butyl compounds. Such studies are essential for understanding the environmental impact and human exposure risks associated with various industrial chemicals, including those related to this compound derivatives (Runzeng Liu & S. Mabury, 2020).

Biodegradation and Fate in Environmental Matrices

The exploration of the biodegradation pathways and fate of methyl tert-butyl ether (MTBE) and tert-butyl alcohol in environmental settings provides insights into the microbial degradation processes that could potentially apply to this compound. Such studies help in understanding the environmental persistence and degradation mechanisms of tert-butyl-based compounds (S. Thornton et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 hazard symbol, indicating that it may cause skin irritation and serious eye irritation . It should be handled with care, using protective gloves and eye/face protection .

Properties

IUPAC Name

tert-butyl 4-(2-amino-1,3-thiazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-15-11(14)19-10/h8-9H,4-7H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQTZASBYBRYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820231-21-8
Record name tert-butyl 4-(2-amino-1,3-thiazol-5-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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